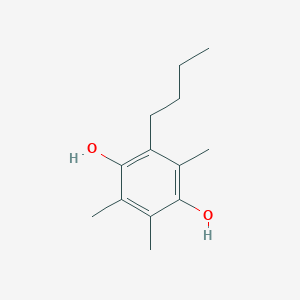
2-Butyl-3,5,6-trimethylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3,5,6-trimethylbenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with butyl and methyl groups, as well as two hydroxyl groups. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the butyl group. Subsequent methylation can be achieved using methyl iodide and a base like potassium carbonate. Finally, hydroxylation is performed using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3,5,6-trimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Butyl-3,5,6-trimethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-3,5,6-trimethylphenol: Similar structure but lacks one hydroxyl group.
2-Butyl-3,5,6-trimethylbenzaldehyde: Contains an aldehyde group instead of hydroxyl groups.
2-Butyl-3,5,6-trimethylbenzoic acid: Contains a carboxylic acid group.
Uniqueness
2-Butyl-3,5,6-trimethylbenzene-1,4-diol is unique due to the presence of two hydroxyl groups, which impart specific reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.
Propiedades
Número CAS |
91668-68-7 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-butyl-3,5,6-trimethylbenzene-1,4-diol |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-10(4)12(14)8(2)9(3)13(11)15/h14-15H,5-7H2,1-4H3 |
Clave InChI |
OQSVDNYWBKTPMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(C(=C1C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


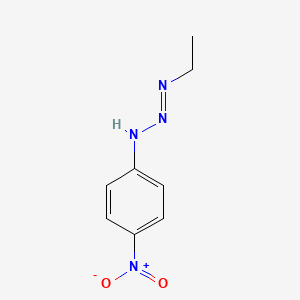
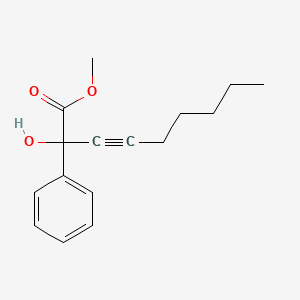
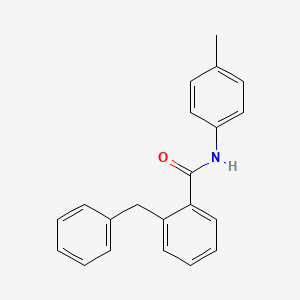

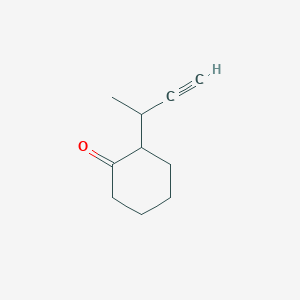
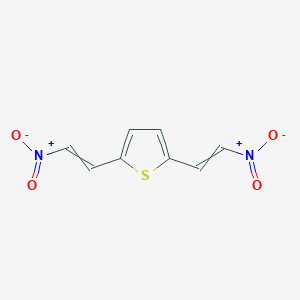
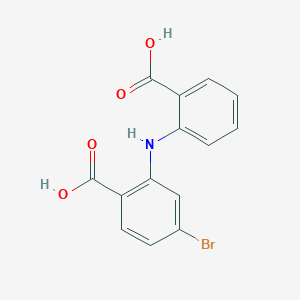
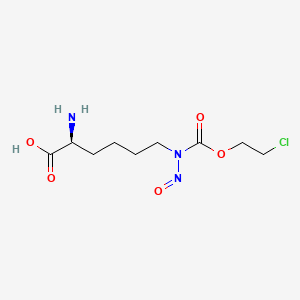
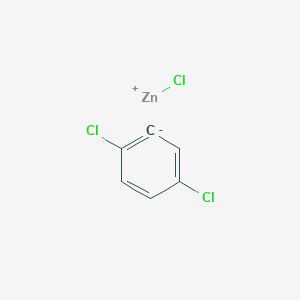
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
![4,4-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)sulfanyl]pentanoic acid](/img/structure/B14354491.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]pentane](/img/structure/B14354494.png)

